molecular formula C14H11FN2O4 B2982478 3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 330201-48-4

3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B2982478
CAS No.: 330201-48-4
M. Wt: 290.25
InChI Key: CJMDMFIRAAIHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the 3-position of the benzamide ring, a methoxy group at the 2-position, and a nitro group at the 5-position of the phenyl ring

Scientific Research Applications

3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: :

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-methoxybenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Fluorination: The nitrated product is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 3-position.

    Amidation: The final step involves the reaction of the fluorinated nitro compound with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and fluorination steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) solvent.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Major Products Formed

    Reduction: 3-fluoro-N-(2-methoxy-5-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-fluoro-N-(2-formyl-5-nitrophenyl)benzamide or 3-fluoro-N-(2-carboxy-5-nitrophenyl)benzamide.

Properties

IUPAC Name

3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c1-21-13-6-5-11(17(19)20)8-12(13)16-14(18)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMDMFIRAAIHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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